Glasdegib

Hedgehog signaling Smoothened inhibition Binding affinity

Glasdegib (PF-04449913) is the only SMO inhibitor FDA-approved for hematologic malignancy (AML), not merely solid tumors. It delivers 77% absolute oral bioavailability—superior to vismodegib—with CYP3A4-mediated clearance, enabling reliable dose-exposure modeling. Its low GI adverse event rate (5.39% vs. 18.56% for vismodegib) makes it the safer choice for long-term in vivo studies. Researchers targeting leukemia stem cell self-renewal or Hedgehog-driven AML must specify glasdegib; functional substitution with vismodegib or sonidegib invalidates hematologic oncology findings. Order the definitive SMO inhibitor for AML research today.

Molecular Formula C21H22N6O
Molecular Weight 374.4 g/mol
CAS No. 1095173-27-5
Cat. No. B1662127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlasdegib
CAS1095173-27-5
Synonyms1-(2-(1H-benzo(d)imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea
Daurismo
glasdegib
PF-04449913
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1
InChIKeySFNSLLSYNZWZQG-VQIMIIECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility0.02 mg/ml (in the form of di-HCl monohydrate salt)

Glasdegib (1095173-27-5) for Research & Development: A Verified Smoothened Inhibitor for Oncology


Glasdegib (PF-04449913, CAS 1095173-27-5) is an orally bioavailable, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway [1]. It was approved by the FDA in 2018 for the treatment of newly diagnosed acute myeloid leukemia (AML) in combination with low-dose cytarabine, representing the first Hh pathway inhibitor approved for a hematologic malignancy [1]. In vitro, it binds to human SMO with an IC50 of 4-5 nM [2].

Why Substituting Glasdegib with Another Hedgehog Inhibitor Like Vismodegib is Not Scientifically Valid


While all FDA-approved SMO inhibitors (vismodegib, sonidegib, glasdegib) target the same pathway, they exhibit distinct pharmacological, metabolic, and clinical profiles that preclude simple substitution [1]. Glasdegib's unique combination of high absolute oral bioavailability (77%), specific metabolism (CYP3A4), and established survival benefit in a hematologic malignancy (AML) is not shared by its counterparts, which are approved only for solid tumors like basal cell carcinoma [2]. The quantitative evidence below demonstrates that glasdegib is not a functional equivalent and must be specifically selected for research or clinical application in the intended context.

Quantitative Head-to-Head Comparisons: Glasdegib vs. Vismodegib and Other SMO Inhibitors


SMO Binding Affinity: Glasdegib's Potency is Not Inferior to Vismodegib

Glasdegib binds to human Smoothened (SMO) with an IC50 of 4-5 nM, which is comparable to vismodegib's reported IC50 of 3 nM [1]. This cross-study comparison indicates that glasdegib is not a less potent SMO inhibitor, ensuring that target engagement is not compromised relative to the first-in-class compound.

Hedgehog signaling Smoothened inhibition Binding affinity

Oral Bioavailability: Glasdegib Demonstrates Superior Absolute Absorption vs. Vismodegib

Glasdegib exhibits a high absolute oral bioavailability of 77%, which is notably higher than the 32% absolute bioavailability reported for vismodegib [1]. This represents a 45 percentage point increase in systemic exposure for a given oral dose, translating to more predictable and efficient drug delivery in vivo.

Pharmacokinetics Oral bioavailability Drug absorption

Clinical Survival Benefit: Glasdegib is the Only SMO Inhibitor with Demonstrated OS Improvement in AML

In a randomized Phase 2 study, the addition of glasdegib to low-dose cytarabine (LDAC) increased median overall survival (OS) from 4.3 months (LDAC alone) to 8.3 months (LDAC + glasdegib), with a hazard ratio (HR) of 0.501 [1]. This OS benefit is unique to glasdegib among SMO inhibitors, as vismodegib and sonidegib have not demonstrated a survival advantage in hematologic malignancies.

Acute Myeloid Leukemia Overall Survival Randomized Controlled Trial

Adverse Event Profile: Glasdegib is Associated with a Lower Frequency of Gastrointestinal AEs vs. Other HPI

A disproportionality analysis of Hedgehog pathway inhibitors (HPIs) reported gastrointestinal adverse events (GIAEs) in 18.56% of vismodegib cases, 13.89% of sonidegib cases, and only 5.39% of glasdegib cases [1]. This indicates a substantially lower burden of GI-related side effects with glasdegib relative to its class counterparts.

Adverse events Gastrointestinal toxicity Pharmacovigilance

High-Impact Research and Development Applications for Glasdegib


Investigating Hedgehog Pathway Inhibition in Hematologic Malignancies

Given its unique clinical validation in improving overall survival in AML [1], glasdegib is the ideal SMO inhibitor for studies focused on hematologic cancers. Researchers can use it to explore mechanisms of leukemia stem cell maintenance or to model combination therapies with other anti-leukemic agents.

Developing New Oral Oncology Formulations with High Bioavailability

Glasdegib's high oral bioavailability (77%) [1] makes it a strong candidate for formulation development and preclinical pharmacokinetic modeling. Its absorption is less variable than vismodegib, allowing for more reliable dose-exposure relationships in animal models.

Comparative Studies on SMO Inhibitor Safety and Tolerability

For pharmacovigilance or toxicology research, glasdegib's lower incidence of gastrointestinal adverse events (5.39%) compared to vismodegib (18.56%) and sonidegib (13.89%) [1] provides a distinct advantage. It can serve as a benchmark for designing safer SMO-targeted therapies.

Functional Selectivity Profiling of Smoothened Antagonists

Glasdegib's comparable SMO binding affinity to vismodegib [1] positions it as a useful tool compound for studying downstream signaling differences or resistance mechanisms. Its distinct chemical structure may confer a unique interaction profile with mutant SMO variants.

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